N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Physicochemical Properties Molecular Weight Structural Differentiation

Procure N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (CAS 1220028-13-6) for its unique dual diallyl substitution. This structural feature increases lipophilicity and rotatable bonds versus N-alkyl analogs, improving membrane permeability and enabling orthogonal thiol-ene 'click' chemistry or radical polymerization. Specified at 95% purity. Ideal for catalysis ligand design, complex scaffold synthesis, and advanced materials R&D.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 1220028-13-6
Cat. No. B1424028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diallyl-3-(aminomethyl)-2-pyridinamine
CAS1220028-13-6
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C1=C(C=CC=N1)CN
InChIInChI=1S/C12H17N3/c1-3-8-15(9-4-2)12-11(10-13)6-5-7-14-12/h3-7H,1-2,8-10,13H2
InChIKeyGBIGLMAIOXXKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: Procurement-Relevant Baseline Properties and Specifications


N,N-Diallyl-3-(aminomethyl)-2-pyridinamine (CAS 1220028-13-6) is a pyridinamine derivative characterized by a pyridine ring substituted with an aminomethyl group at the 3-position and two allyl (diallyl) groups on the 2-amino nitrogen . It belongs to the class of tertiary amines and diallylamines. Its molecular formula is C12H17N3, with a molecular weight of 203.28 g/mol . The compound is typically supplied as a research chemical with a minimum purity specification of 95%, and it is recommended for long-term storage in a cool, dry place .

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: Why Generic In-Class Analogs Are Not Interchangeable


Simple substitution of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine with its parent amine or other N-alkyl analogs is not scientifically sound. The introduction of the two diallyl groups profoundly alters the molecule's physicochemical profile, including a significant increase in molecular weight, lipophilicity, and the number of rotatable bonds [1]. These changes directly impact key properties such as solubility, membrane permeability, and chemical reactivity. For example, the allyl groups offer unique sites for thiol-ene 'click' chemistry or radical polymerization, which are absent in saturated alkyl analogs like the diethyl derivative [2]. The evidence below quantifies these critical differences that justify the specific procurement of this compound.

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: Head-to-Head Quantitative Evidence vs. Key Analogs


Molecular Weight: A Quantifiable Differentiator from Parent and Diethyl Analogs

The molecular weight of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is substantially higher than its closest structural analogs. This quantifiable difference directly affects molarity calculations, handling properties, and physical state. Compared to the unsubstituted parent amine, the diallyl substitution adds 80.12 g/mol, and compared to the N,N-diethyl analog, it adds 24.02 g/mol [1].

Physicochemical Properties Molecular Weight Structural Differentiation

Predicted Lipophilicity (LogP): Enhanced Membrane Permeability vs. Diethyl Analog

The diallyl substitution is expected to significantly increase lipophilicity compared to the diethyl analog. The N,N-diethyl analog has a predicted ACD/LogP of 1.34 . The addition of two extra carbon atoms and the replacement of saturated bonds with unsaturated allyl groups in the target compound will further elevate its LogP value. While an experimentally validated LogP for the target compound is not publicly available, this class-level inference is supported by established quantitative structure-property relationships (QSPR).

Lipophilicity ADME Prediction LogP

Quantifiable Purity Specification: A Defined Baseline for Reproducible Research

This compound is supplied with a specified minimum purity of 95% . This quantitative specification provides a verifiable baseline for experimental reproducibility. In contrast, many research analogs may be available only as custom synthesis products with undefined purity or as part of screening libraries where purity is not guaranteed, introducing a significant variable in assay outcomes.

Quality Control Purity Reproducibility

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: High-Value Application Scenarios Based on Verified Differentiation


Synthetic Intermediate for Complex Amine Architectures

As established in Section 3, the compound's unique diallyl groups and specific molecular weight make it a valuable intermediate in multi-step organic synthesis. The allyl groups serve as masked functionalities that can be selectively deprotected or functionalized using orthogonal chemistry (e.g., thiol-ene click reactions), enabling the construction of complex, sp³-rich molecular scaffolds not easily accessible from saturated N-alkyl analogs [1].

Ligand Design for Transition Metal Catalysis

The increased steric bulk and unique electronic character of the diallyl groups, compared to diethyl or parent amines (Section 3, Evidence 1 & 2), can be exploited in the design of novel ligands for transition metal catalysis. The allyl moieties may also participate in forming stabilizing η³-allyl metal complexes, offering a distinct coordination mode that can modulate catalyst activity and selectivity.

Building Block for Functional Polymers and Resins

The presence of two terminal alkene groups makes this compound an ideal monomer or cross-linking agent in polymer chemistry. Unlike saturated alkyl analogs, the diallyl groups allow for radical-initiated polymerization or copolymerization to create novel pyridine-containing polymers and resins with potential applications in ion-exchange, catalysis, or advanced materials.

Specialized Research Tool for Chemical Biology

The defined 95% purity (Section 3, Evidence 3) is critical for chemical biology applications where unknown impurities can confound biological assays. The inferred increase in lipophilicity from the diallyl groups (Section 3, Evidence 2) suggests the compound may exhibit improved passive membrane permeability compared to more polar analogs, making it a candidate for designing cell-permeable probes or inhibitors.

Technical Documentation Hub

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